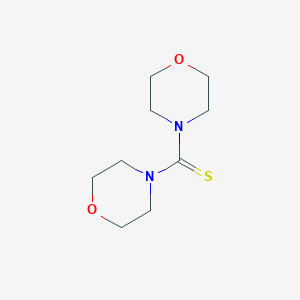
Dimorpholin-4-ylmethanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimorpholin-4-ylmethanethione, also known as DMTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. DMTM is a thiol-based compound that possesses a unique structure and chemical properties, making it a promising candidate for diverse research applications.
作用机制
The mechanism of action of Dimorpholin-4-ylmethanethione is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators.
生化和生理效应
Dimorpholin-4-ylmethanethione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. The compound has been shown to reduce oxidative stress in cells and tissues, which is a major contributor to various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
实验室实验的优点和局限性
Dimorpholin-4-ylmethanethione has several advantages for laboratory experiments, including its simple synthesis process, high purity, and stability. However, the compound also has some limitations, such as its low solubility in water and limited bioavailability, which may affect its efficacy in certain applications.
未来方向
There are several future directions for the research on Dimorpholin-4-ylmethanethione, including the development of new drugs based on its structure and properties, the investigation of its potential applications in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the optimization of the synthesis process and the improvement of its solubility and bioavailability may further enhance its potential applications in research and drug development.
Conclusion
In conclusion, Dimorpholin-4-ylmethanethione is a promising compound with diverse potential applications in various research fields. The compound possesses unique chemical properties, which make it an attractive candidate for the development of new drugs and the investigation of various disease models. Further research on Dimorpholin-4-ylmethanethione is necessary to fully understand its mechanism of action and potential applications in research and drug development.
合成方法
The synthesis of Dimorpholin-4-ylmethanethione involves the reaction of dimorpholine with carbon disulfide and sodium hydroxide. The reaction produces Dimorpholin-4-ylmethanethione as a white crystalline solid, which can be further purified using recrystallization techniques. The synthesis process is relatively simple and efficient, making Dimorpholin-4-ylmethanethione a readily available compound for research purposes.
科学研究应用
Dimorpholin-4-ylmethanethione has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for various diseases.
属性
CAS 编号 |
1013-93-0 |
|---|---|
产品名称 |
Dimorpholin-4-ylmethanethione |
分子式 |
C9H16N2O2S |
分子量 |
216.3 g/mol |
IUPAC 名称 |
dimorpholin-4-ylmethanethione |
InChI |
InChI=1S/C9H16N2O2S/c14-9(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 |
InChI 键 |
AZHGSCTWVDLDLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)N2CCOCC2 |
规范 SMILES |
C1COCCN1C(=S)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



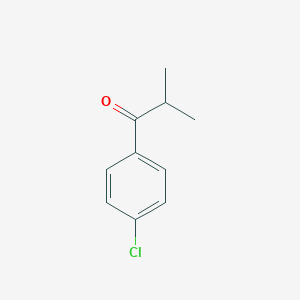

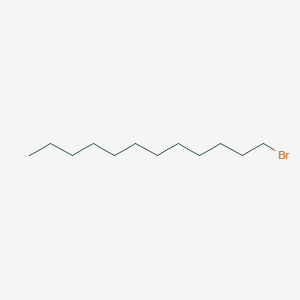
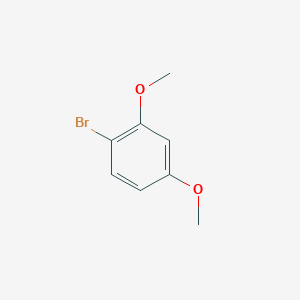
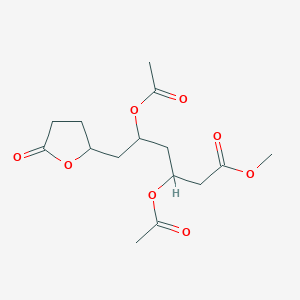
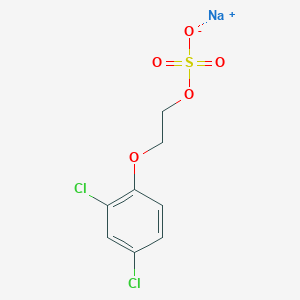
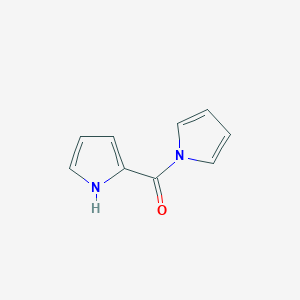
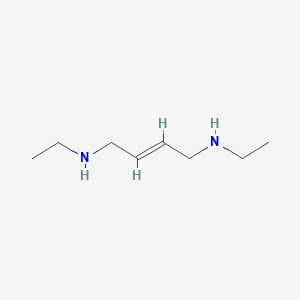
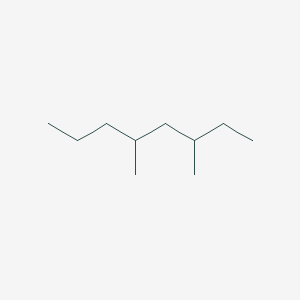
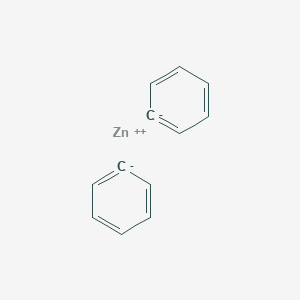
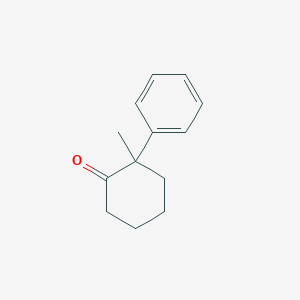
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)

